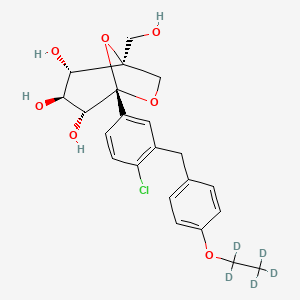

Ertugliflozin-d5

Description

Properties

Molecular Formula |

C22H25ClO7 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2 |

InChI Key |

MCIACXAZCBVDEE-BLDWDHEESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ertugliflozin-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the chemical structure, properties, and analytical applications of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. By blocking SGLT2, Ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes mellitus. This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms in the ethoxy group have been replaced with deuterium. This isotopic labeling makes this compound an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for the accurate quantification of Ertugliflozin in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. The key chemical identifiers and properties are summarized in the table below. While extensive experimental data on the physical properties of this compound are not publicly available, the provided information is based on data from various chemical suppliers and databases.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S,3S,4R,5S)-5-(4-Chloro-3-(4-(ethoxy-d5)benzyl)phenyl)-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | [1][2] |

| CAS Number | 1298086-22-2 | [1][2] |

| Molecular Formula | C₂₂H₂₀D₅ClO₇ | [1] |

| Molecular Weight | 441.92 g/mol | [1] |

| Appearance | Off-White Solid | [3] |

| Melting Point | Not publicly available | |

| Boiling Point | Not publicly available | |

| Solubility | Not publicly available | |

| Parent Drug | Ertugliflozin | [1] |

Mechanism of Action of Ertugliflozin

As a deuterated analog, this compound is expected to exhibit the same mechanism of action as Ertugliflozin. The primary therapeutic effect of Ertugliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[4] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.

Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

Experimental Protocols

Proposed Synthesis of this compound

While the specific, proprietary synthesis of this compound is not publicly available, a plausible method for introducing the deuterium labels can be proposed based on standard organic synthesis techniques. The deuterium atoms are located on the ethyl group of the ethoxybenzyl moiety. A common method to achieve this is through the Williamson ether synthesis using a deuterated ethylating agent.

Hypothetical Protocol:

-

Starting Material: A suitable precursor of Ertugliflozin containing a free phenol group at the 4-position of the benzyl ring.

-

Deprotonation: The phenolic hydroxyl group is deprotonated using a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding phenoxide.

-

Deuterated Ethylation: The phenoxide is then reacted with a deuterated ethylating agent, such as ethyl-d5 iodide (CD₃CD₂I) or ethyl-d5 bromide (CD₃CD₂Br). This reaction proceeds via an Sₙ2 mechanism, where the phenoxide displaces the halide to form the deuterated ether linkage.

-

Purification: The resulting this compound is purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica gel.

-

Characterization: The structure and isotopic purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Bioanalytical Method for Quantification of Ertugliflozin using this compound

This compound is primarily used as an internal standard for the quantification of Ertugliflozin in biological samples (e.g., plasma, urine) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) as the internal standard.

-

Perform protein precipitation by adding a sufficient volume of a protein precipitating agent (e.g., acetonitrile or methanol).

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ertugliflozin: m/z 437.2 → 329.0[5]

-

This compound: m/z 442.2 → 334.3

-

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standard samples with known concentrations of Ertugliflozin and a constant concentration of this compound.

-

The peak area ratio of the analyte (Ertugliflozin) to the internal standard (this compound) is plotted against the concentration of the analyte.

-

The concentration of Ertugliflozin in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflows

The following diagram illustrates the general workflow for a bioanalytical method using a deuterated internal standard.

Caption: Bioanalytical Workflow using a Deuterated Internal Standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Ertugliflozin in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for supporting pharmacokinetic, toxicokinetic, and clinical studies in the development and post-market surveillance of Ertugliflozin. This guide has provided a detailed overview of its chemical properties, the mechanism of action of its parent compound, and representative experimental protocols for its synthesis and analytical application, serving as a valuable resource for researchers and professionals in the field of drug development.

References

The Unseen Partner: A Technical Guide to the Mechanism of Action of Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose, yet it is not without its challenges. Matrix effects, variability in sample preparation, and instrument fluctuations can all introduce significant error. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, has become the gold standard. This technical guide delves into the core mechanism of action of deuterated internal standards, providing an in-depth understanding of how they ensure the reliability and integrity of bioanalytical data. We will explore the underlying principles, present quantitative data on their performance, and provide detailed experimental protocols for their application.

The Core Mechanism: Compensating for Variability

The fundamental principle behind the utility of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1][2] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the resulting molecule behaves almost identically to the parent analyte throughout the analytical process.[2][3] This includes co-elution during chromatography, similar extraction recovery, and, most critically, experiencing the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1][3][4]

During electrospray ionization (ESI), a common ionization technique in LC-MS, co-eluting matrix components can interfere with the ionization of the analyte, leading to either a suppression or enhancement of its signal.[5][6] This "matrix effect" is a major source of variability and inaccuracy in quantitative bioanalysis.[4] A deuterated internal standard, being chemically akin to the analyte, is affected by these matrix components in the same manner.[1][7] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals remains constant, even if the absolute signal intensity of both fluctuates due to matrix effects.[7] This normalization of the signal is the cornerstone of the internal standard's mechanism of action, leading to significantly improved accuracy and precision.[7][8]

dot

Caption: Workflow for bioanalysis using a deuterated internal standard.

Quantitative Performance: A Comparative Overview

The theoretical advantages of using deuterated internal standards are borne out by empirical data. Numerous studies have demonstrated their superiority over analogue (structurally similar but not isotopically labeled) internal standards and methods without an internal standard.

| Analyte | Internal Standard Type | Parameter | Result | Reference |

| Tacrolimus | Deuterated (13C, D2) | Matrix Effect (%) | -16.64 | [1] |

| Tacrolimus | Analogue (Ascomycin) | Matrix Effect (%) | -28.41 | [1] |

| Tacrolimus | Deuterated (13C, D2) | Imprecision (CV%) | <3.09 | [1] |

| Tacrolimus | Analogue (Ascomycin) | Imprecision (CV%) | <3.63 | [1] |

| Tacrolimus | Deuterated (13C, D2) | Accuracy (%) | 99.55 - 100.63 | [1] |

| Tacrolimus | Analogue (Ascomycin) | Accuracy (%) | 97.35 - 101.71 | [1] |

| Sirolimus | Deuterated (d3) | Imprecision (CV%) | 2.7 - 5.7 | |

| Sirolimus | Analogue (Desmethoxyrapamycin) | Imprecision (CV%) | 7.6 - 9.7 | |

| Everolimus | Deuterated (d4) | Method Comparison Slope | 0.95 | |

| Everolimus | Analogue (32-desmethoxyrapamycin) | Method Comparison Slope | 0.83 | |

| Kahalalide F | Deuterated (D8) | Mean Bias (%) | 100.3 | |

| Kahalalide F | Analogue (Butyric acid analogue) | Mean Bias (%) | 96.8 | |

| D-24851 | Deuterated (D4) | Accuracy (%) | 98.7 - 102.1 | |

| D-24851 | Analogue | Accuracy (%) | 90.5 - 109.2 | |

| D-24851 | No Internal Standard | Accuracy (%) | 85.4 - 114.7 |

Table 1: Comparative Performance of Deuterated vs. Analogue Internal Standards

Experimental Protocols: Best Practices in Action

The successful implementation of deuterated internal standards requires meticulous attention to detail in the experimental protocol. Below are examples of detailed methodologies for the quantification of different analytes in biological matrices.

Quantification of Fulvestrant in Human Plasma

1. Sample Preparation:

-

To 500 µL of human plasma in a pre-labeled tube, add 50 µL of Fulvestrant-D3 internal standard solution (100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of mobile phase.[9]

2. LC-MS/MS Conditions:

-

LC System: Shimadzu HPLC

-

Column: Chromolith RP-18e (100 x 4.6 mm)

-

Mobile Phase: 0.5% acetic acid in water:acetonitrile (20:80, v/v)

-

Flow Rate: 1.0 mL/min (with 50% split)

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI) - Negative

-

MRM Transitions:

-

Fulvestrant: m/z 605.2 → 427.4

-

Fulvestrant-D3: m/z 608.6 → 430.4[9]

-

3. Validation Acceptance Criteria (as per FDA/EMA guidelines):

-

Accuracy: Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

-

Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).

-

Selectivity: No significant interfering peaks at the retention times of the analyte and IS in blank matrix.

-

Matrix Effect: The CV of the IS-normalized matrix factor should be ≤15%.

-

Recovery: Consistent and reproducible.

Quantification of Drugs of Abuse in Urine

1. Sample Preparation:

-

To 3 mL of urine, add 2 mL of 100 mM acetate buffer (pH 5.0).

-

Add 50-100 µL of a deuterated internal standard mix solution.

-

Add 100 µL of β-glucuronidase (100,000 units/mL) for hydrolysis of conjugated metabolites.

-

Incubate at 60°C for 2 hours.

-

Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Elute the analytes with an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in mobile phase.[10]

2. LC-MS/MS Conditions:

-

LC System: Shimadzu Nexera

-

Column: Raptor Biphenyl (2.7 µm, 100 x 2.1 mm)

-

Mobile Phase A: 2 mM ammonium formate with 0.002% formic acid in water

-

Mobile Phase B: 2 mM ammonium formate with 0.002% formic acid in methanol

-

Gradient: A suitable gradient to separate the various drugs of abuse.

-

Flow Rate: 0.3 mL/min

-

MS System: Shimadzu LCMS-8040

-

Ionization Mode: ESI - Positive

-

MRM Transitions: Specific transitions for each drug and its corresponding deuterated internal standard.[10]

dot

Caption: Ionization process and matrix effect compensation.

Potential Pitfalls and Considerations

While deuterated internal standards are incredibly powerful tools, they are not without potential limitations that researchers must be aware of:

-

Isotopic Exchange: Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) can exchange with protons from the solvent, leading to a loss of the isotopic label. Therefore, deuterium labeling should be on stable carbon positions.[3]

-

Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time.[8] If this shift is significant, the analyte and the internal standard may not experience the same matrix effects, potentially compromising the accuracy of the results.

-

Purity of the Standard: The deuterated internal standard should be of high isotopic purity and free from the unlabeled analyte. The presence of the unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration.[2]

-

Cross-Contribution: In some cases, in-source fragmentation or isotopic overlap can lead to a signal from the internal standard contributing to the analyte's signal, or vice-versa. This should be carefully evaluated during method development.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte of interest throughout the analytical process, particularly in the face of unpredictable matrix effects, provides a level of accuracy and precision that is unmatched by other approaches. By understanding the core mechanism of action, adhering to rigorous experimental protocols, and being mindful of the potential pitfalls, researchers, scientists, and drug development professionals can harness the full power of deuterated internal standards to generate reliable, high-quality data that can be trusted to make critical decisions in drug discovery and development.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. waters.com [waters.com]

- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]

- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. esmed.org [esmed.org]

Ertugliflozin-d5: A Technical Guide to its Certificate of Analysis and Purity Determination

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for Ertugliflozin-d5. This compound is the deuterium-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus.[1] As a stable isotope-labeled internal standard, this compound is crucial for accurate quantification of Ertugliflozin in biological samples during pharmacokinetic and metabolic studies.[2] This guide will delve into the typical data presented in a Certificate of Analysis (CoA), detail the experimental protocols for purity assessment, and provide a visual representation of the analytical workflow.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound provides critical data verifying its identity, purity, and quality. While specific values may vary between batches and manufacturers, the following table summarizes the typical quantitative data found on a CoA.

| Test Parameter | Specification | Result | Method |

| Appearance | Off White Solid[3] | Conforms | Visual |

| Identity (¹H NMR) | Conforms to structure | Conforms | NMR Spectroscopy |

| Identity (MS) | Conforms to molecular weight | Conforms | Mass Spectrometry |

| Purity (HPLC) | ≥ 98.0% | 99.5% | RP-HPLC |

| Isotopic Purity | ≥ 99% | 99.7% | Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | KF Titration |

| Assay (by HPLC, as is) | 98.0% - 102.0% | 99.8% | RP-HPLC |

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined using high-performance liquid chromatography (HPLC). The following is a detailed methodology based on established analytical methods for Ertugliflozin and its related compounds.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is designed to separate this compound from its potential impurities.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used.

-

Column: A C18 column, such as a Symmetry ODS C18 (4.6 x 250 mm, 5 µm), is commonly employed due to its ability to retain and separate the nonpolar analyte.[5]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of Methanol and a Phosphate Buffer (pH 3.6) in a ratio of 35:65 (v/v) has been reported.[5] Another approach involves a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection: The UV detector is set to a wavelength where Ertugliflozin exhibits strong absorbance, such as 235 nm or 260 nm.[5]

-

Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable diluent, such as the mobile phase.

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic purity is determined by comparing the intensity of the peak for the desired deuterated species to the intensities of peaks for the non-deuterated and partially deuterated species.

Analytical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the analysis of this compound and a simplified representation of the SGLT2 inhibition pathway.

Caption: Analytical workflow for this compound analysis.

Caption: Simplified SGLT2 inhibition by Ertugliflozin.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. ajprd.com [ajprd.com]

- 5. Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 6. ijpsm.com [ijpsm.com]

Commercial Suppliers and Technical Applications of Ertugliflozin-d5: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. It is primarily intended for researchers and scientists in the fields of pharmacology, analytical chemistry, and drug metabolism, as well as professionals involved in various stages of drug development. This document outlines key technical data, experimental protocols for its application as an internal standard, and visual representations of analytical workflows.

Introduction to this compound

This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. Its chemical and physical properties are nearly identical to Ertugliflozin, ensuring similar behavior during sample preparation and chromatographic separation, which is crucial for accurate quantification of the parent drug in biological matrices.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research and development purposes. While the specific formulations and supplied quantities may vary, it is typically offered as a solid powder. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to obtain lot-specific data.

Quantitative Data of Commercial this compound

The following table summarizes typical quantitative data for commercially available this compound. It is important to note that these values are representative and may vary between suppliers and batches. Always refer to the supplier-provided Certificate of Analysis for precise information.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry, NMR |

| Molecular Formula | C₂₂H₂₀D₅ClO₇ | - |

| Molecular Weight | 441.91 g/mol | - |

| CAS Number | 1298086-22-2 | - |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Methanol, DMSO, and other organic solvents. | - |

Experimental Protocol: Quantification of Ertugliflozin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantification of Ertugliflozin in human plasma, a common application for this compound in pharmacokinetic studies.[1][2]

Materials and Reagents

-

Ertugliflozin reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Methyl tert-butyl ether (MTBE)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.7 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of Ertugliflozin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1-1000 ng/mL) and quality control samples at low, medium, and high concentrations.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (this compound).

-

Vortex briefly to mix.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes to extract the analytes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Transitions (MRM):

-

Ertugliflozin: m/z 437.1 → 329.0

-

This compound: m/z 442.1 → 334.0

-

Data Analysis

Quantify Ertugliflozin in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: Experimental workflow for the quantification of Ertugliflozin in plasma.

Caption: Logic of using this compound as an internal standard.

References

Ertugliflozin-d5: A Technical Guide to Storage, Handling, and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential guidelines for the proper storage, handling, and stability of Ertugliflozin-d5. Adherence to these protocols is critical for ensuring the compound's integrity, maintaining experimental accuracy, and guaranteeing laboratory safety. This compound is the deuterium-labeled version of Ertugliflozin, a potent and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] As a stable isotope-labeled compound, it is primarily utilized as an internal standard in pharmacokinetic and metabolic studies during drug development.[1]

Storage Guidelines

Proper storage is crucial to maintain the chemical stability and purity of this compound. The compound is typically supplied as a crystalline solid.[2] While specific conditions may be provided on the Certificate of Analysis, general guidelines are summarized below.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | -20°C for long-term storage. | [2] |

| Room temperature is acceptable for shipping in the continental US. | [1] | |

| Container | Keep in a tightly closed, properly labeled container.[3][4][5][6] | [3][4][5][6] |

| Atmosphere | Store in accordance with particular national regulations.[3][6][7] | [3][6][7] |

| Light | Store away from direct light. | [8] |

| Moisture | Store away from moisture.[8] The cocrystal form may partially dissociate when exposed to high humidity for extended periods.[9] | [8][9] |

| Incompatibilities | Do not store with strong oxidizing agents.[5][7] | [5][7] |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure risk and prevent contamination. Ertugliflozin is classified as a hazardous substance that can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure.[5]

Engineering Controls

-

Ventilation: Use only with adequate ventilation, such as in a chemical fume hood, especially when handling the solid form to avoid dust and aerosol formation.[6][10][11]

-

Safety Stations: Ensure eye flushing systems and safety showers are readily accessible near the workspace.[3][6]

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

Table 2: Personal Protective Equipment (PPE) Requirements

| Area of Protection | Required Equipment | Rationale & Source |

| Eye/Face | Safety glasses with side shields or goggles. A faceshield may be required if there is a potential for direct contact with dusts.[10] | Causes serious eye damage.[5][11][12] Wear eye and face protection.[5] |

| Skin/Body | Laboratory coat. Chemical-resistant gloves (e.g., nitrile). Additional garments like sleevelets or disposable suits should be used based on the task to avoid skin exposure.[10] | Causes skin irritation and may cause an allergic skin reaction.[11] Avoid prolonged or repeated contact with skin.[3][4][10] |

| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | Do not breathe dust.[5][10][13] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[11] |

Safe Handling Practices

-

Dust and Static: Minimize dust generation and accumulation.[3][4][6][7][10] Ertugliflozin may form an explosive dust-air mixture.[5][6][7] Provide adequate precautions against static discharge, such as electrical grounding and bonding.[4][6][10][13]

-

Hygiene: Do not eat, drink, or smoke when using this product.[3][7][11][13] Wash hands thoroughly after handling.[11][12]

-

Spills: Take care to prevent spills and minimize release to the environment.[3][4][6][7][10] In case of a spill, sweep or vacuum up the material and collect it in a suitable container for disposal. Avoid dispersal of dust into the air.[10][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. msd.com [msd.com]

- 4. msd.com [msd.com]

- 5. merck.com [merck.com]

- 6. merck.com [merck.com]

- 7. msd.com [msd.com]

- 8. Ertugliflozin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 9. researchgate.net [researchgate.net]

- 10. merck.com [merck.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. merck.com [merck.com]

Ertugliflozin-d5 molecular weight and formula

This technical guide provides a detailed overview of the molecular properties of Ertugliflozin-d5, a deuterated analog of the SGLT2 inhibitor Ertugliflozin. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Molecular Data

This compound is a stable isotope-labeled version of Ertugliflozin, where five hydrogen atoms on the ethoxybenzyl group have been replaced with deuterium. This labeling is crucial for its use as an internal standard in pharmacokinetic studies and other quantitative analytical methods.

Quantitative Molecular Information

The key molecular data for this compound is summarized in the table below, providing a clear comparison with its parent compound, Ertugliflozin.

| Property | This compound | Ertugliflozin |

| Molecular Formula | C₂₂H₂₀D₅ClO₇[1][2][3][4][5] | C₂₂H₂₅ClO₇ |

| Molecular Weight | 441.91 g/mol [1][2][6] | 436.88 g/mol [3] |

| CAS Number | 1298086-22-2[2][3][4] | 1210344-57-2[1][3] |

Isotopic Relationship and Synthesis

The structural relationship between Ertugliflozin and its deuterated form is defined by the substitution of deuterium for hydrogen. This substitution is synthetically achieved and results in a molecule with a higher mass, which is readily distinguishable in mass spectrometry.

Caption: Relationship between Ertugliflozin and its deuterated form.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The following is a generalized protocol for the verification of the molecular weight of this compound using High-Resolution Mass Spectrometry (HRMS).

Objective: To confirm the molecular weight of this compound and verify its isotopic purity.

Materials:

-

This compound reference standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (for mobile phase modification)

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled with a UPLC system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

-

-

Chromatographic Separation (UPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A suitable gradient to ensure the elution of the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection (HRMS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-1000.

-

Resolution: Set to a high resolution (e.g., >60,000).

-

Data Analysis:

-

Extract the ion chromatogram corresponding to the expected m/z of the protonated molecule [M+H]⁺.

-

Analyze the mass spectrum to determine the accurate mass of the molecular ion.

-

Compare the experimentally determined mass with the theoretical mass of this compound.

-

-

Workflow Diagram:

Caption: Workflow for verifying the molecular weight of this compound.

References

An In-depth Technical Guide to the Solubility of Ertugliflozin-d5

This guide provides a comprehensive overview of the solubility of Ertugliflozin-d5 in various solvents, targeted at researchers, scientists, and professionals in drug development. It includes quantitative solubility data, detailed experimental methodologies, and visualizations of key processes.

Note on Deuterated Form: Specific quantitative solubility data for this compound is not widely available in the public domain. However, the physical and chemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. Therefore, the solubility data for Ertugliflozin is presented here as a close and reliable proxy for the solubility of this compound. One source qualitatively states that this compound is soluble in methanol.[1]

Data Presentation: Solubility of Ertugliflozin

The following table summarizes the known solubility of Ertugliflozin in various solvents. It is important to note that different sources may report varying solubility values, which can be attributed to differences in experimental conditions such as temperature, pH, and the solid-state form of the compound (e.g., crystalline vs. amorphous).

| Solvent | Solubility (mg/mL) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | ~30 | [2] |

| Dimethyl Sulfoxide (DMSO) | 87 | [3] |

| Ethanol | ~30 | [2] |

| Ethanol | 87 | [3] |

| Dimethyl Formamide (DMF) | ~30 | [2] |

| Water | 10.8 | [3] |

| Aqueous Buffers | Sparingly soluble | [2] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | [2] |

| Aqueous Media (pH 1.2 - 6.8) | ~0.76 (pH independent) | [4] |

Ertugliflozin is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating it has high aqueous solubility and high membrane permeability.[4] The highest dose strength of 15 mg is completely soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[4]

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6] The following protocol is a synthesized methodology based on established guidelines.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

The active pharmaceutical ingredient (API), in this case, this compound.

-

The desired solvent(s) of high purity.

-

Glass vials or flasks with tight-fitting stoppers.

-

A calibrated analytical balance.

-

A temperature-controlled orbital shaker or rotator.

-

A centrifuge.

-

Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent.

-

A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Mass Spectrometry, LC-MS).

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry.

-

Prepare the solvent of interest. For aqueous solubility, use appropriate buffers (e.g., pH 1.2, 4.5, 6.8 for BCS classification) and maintain a constant temperature, typically 37 ± 1 °C for physiological relevance.[6]

-

-

Sample Preparation:

-

Weigh an excess amount of the solid compound into a vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[5]

-

Add a known volume of the solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate them. The agitation ensures adequate mixing and facilitates the dissolution process.

-

Equilibration time can vary depending on the compound and solvent but is typically continued for a period sufficient to reach equilibrium, often 24 to 72 hours.[7] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure the reliability of the results.[6]

-

Mandatory Visualizations

Caption: Workflow for the shake-flask solubility determination method.

Caption: Ertugliflozin inhibits SGLT2, blocking glucose reabsorption.

References

- 1. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. who.int [who.int]

- 7. enamine.net [enamine.net]

Methodological & Application

Application Note: High-Throughput Quantification of Ertugliflozin in Human Plasma using Ertugliflozin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ertugliflozin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ertugliflozin-d5, is employed. The described method, involving a straightforward liquid-liquid extraction procedure for sample preparation, is suitable for high-throughput pharmacokinetic studies and clinical trial sample analysis. All validation parameters were assessed according to FDA guidelines.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate and reliable quantification of Ertugliflozin in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects.[2] This application note provides a detailed protocol for the determination of Ertugliflozin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ertugliflozin reference standard

-

This compound internal standard[2]

-

HPLC grade methanol and acetonitrile

-

Ammonium formate

-

Formic acid

-

Methyl tertiary butyl ether (MTBE)

-

Human plasma (K2-EDTA)

-

Deionized water

Instrumentation

An LC-MS/MS system equipped with a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source was used.

Chromatographic Conditions

The chromatographic separation was achieved on a C18 analytical column. A summary of the chromatographic conditions from a referenced method is provided in the table below.[3][4]

| Parameter | Condition |

| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v)[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 2 minutes |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion electrospray mode. The MRM transitions for Ertugliflozin and this compound are detailed in the table below.[4][5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ertugliflozin | 437.4 | 329.2[4][5] |

| This compound | 442.2 | 334.3[4][5] |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual primary stock solutions of Ertugliflozin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Ertugliflozin primary stock solution with a methanol:water (1:1, v/v) mixture to create calibration curve (CC) working standards.

-

Quality Control (QC) Working Solutions: Prepare separate QC working solutions at low, medium, and high concentrations in a similar manner from the primary stock.

-

Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to achieve the desired concentration.

-

Preparation of Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create CC and QC samples.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (blank, CC, QC, or unknown), add the internal standard spiking solution.

-

Add methyl tertiary butyl ether as the extraction solvent.[3][4]

-

Vortex mix the samples.

-

Centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried residue with the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Method Validation Summary

The method was validated according to the US FDA guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated good linearity over the concentration range of 1–500 ng/mL for Ertugliflozin in human plasma, with a correlation coefficient (r²) greater than 0.99.[4][5]

-

Precision and Accuracy: The intra-day and inter-day precision and accuracy were within acceptable limits.[3]

-

Matrix Effect, Recovery, and Stability: The matrix effect, extraction recovery, and stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, and long-term) were evaluated and found to be within acceptable ranges.[6]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analytical workflow for the quantification of Ertugliflozin using this compound as an internal standard.

Caption: LC-MS/MS workflow for Ertugliflozin analysis.

Signaling Pathway

Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. The diagram below illustrates its mechanism of action.

Caption: Mechanism of action of Ertugliflozin.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Ertugliflozin in human plasma. This method is well-suited for supporting pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

- 1. ajprd.com [ajprd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Ertugliflozin in Plasma using Ertugliflozin-d5

These application notes provide a detailed protocol for the quantitative analysis of Ertugliflozin in plasma samples using a stable isotope-labeled internal standard, Ertugliflozin-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.

Introduction

Ertugliflozin is an orally administered sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] Accurate quantification of Ertugliflozin in biological matrices like plasma is crucial for pharmacokinetic assessments and clinical monitoring. This document outlines a robust and sensitive LC-MS/MS method for this purpose, employing this compound as an internal standard to ensure high accuracy and precision. The method described herein has been validated according to FDA guidelines.[2][3]

Experimental Protocols

Materials and Reagents

-

Analytes: Ertugliflozin, this compound (internal standard)

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Methyl tertiary butyl ether (MTBE) (HPLC grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (with K2EDTA as anticoagulant)

-

Sample Preparation

Two primary methods for plasma sample preparation are described: Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).

2.2.1. Protein Precipitation (PP) Protocol

This method is rapid and straightforward.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 200 µL of acetonitrile containing the internal standard (this compound).[4]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

2.2.2. Liquid-Liquid Extraction (LLE) Protocol

This method offers a cleaner extract by removing more matrix components.

-

Pipette 200 µL of plasma into a clean tube.

-

Add the internal standard solution (this compound).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Transfer the solution to an HPLC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.3.1. LC Parameters

-

Chromatographic System: UPLC or HPLC system

-

Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Kromasil-C18 (100 × 4.6 mm, 5 µm)[2][3][5]

-

Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium formate buffer[2][3][5]

-

Gradient/Isocratic: Both gradient and isocratic elution can be used. A typical isocratic method uses a mixture of methanol and 10 mM ammonium formate buffer (80:20, v/v).[2][3]

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 15°C

2.3.2. MS/MS Parameters

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode[2][3]

-

MRM Transitions:

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 4000 V

Data Presentation

The following tables summarize the quantitative data from validated methods for the analysis of Ertugliflozin in plasma.

Table 1: Linearity and Range

| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| 1 - 500 | > 0.99 | [2][3] |

| 1 - 1000 | > 0.99 | [5][6] |

| 0.1 - 1.5 | Not Specified | [4] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Ertugliflozin | Low QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |

| Ertugliflozin | Medium QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |

| Ertugliflozin | High QC | 1.6 - 10.9 | 0.8 - 13.3 | -5.7 to 14.6 | [5][6] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Method | Mean Recovery (%) | Matrix Effect (%) | Reference |

| Ertugliflozin | LLE | 98.6 | Not Specified | [4] |

| Ertugliflozin | PP | Within acceptable limits | Within acceptable limits | [5] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Ertugliflozin in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ertugliflozin in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for variability in sample preparation and instrument response. The detailed protocols and summarized data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epj.journals.ekb.eg [epj.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of Ertugliflozin in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Ertugliflozin in human plasma. Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2][3] This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Ertugliflozin-D5) to ensure accuracy and precision. The method has been validated according to FDA guidelines and is suitable for pharmacokinetic studies.[4][5]

Introduction

Ertugliflozin effectively lowers blood glucose levels by inhibiting the reabsorption of glucose in the kidneys.[1] Accurate and reliable quantification of Ertugliflozin in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[2][5] This UPLC-MS/MS method provides the high sensitivity and specificity required for these applications.[2][6]

Experimental Protocol

Materials and Reagents

-

Ertugliflozin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Milli-Q water or equivalent

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQD, Thermo Vantage TSQ)[4][7]

-

Analytical Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[4][7]

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in 50% methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.[7]

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Parameters

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4][7] |

| Mobile Phase A | 0.1% Formic acid in water[7] |

| Mobile Phase B | Acetonitrile[7] |

| Flow Rate | 0.4 mL/min[7] |

| Gradient | See Table 1 |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 1.5 | 10 | 90 |

| 2.0 | 10 | 90 |

| 2.1 | 90 | 10 |

| 3.0 | 90 | 10 |

Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5][7] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C[8] |

| Desolvation Gas Flow | 700 L/hr[8] |

| Cone Gas Flow | 60 L/hr[8] |

Table 2: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

|---|---|---|---|---|

| Ertugliflozin | 437.2[7][9] | 329.0 (Quantifier)[7][9] | 0.05 | 15 |

| 437.2[7][9] | 207.5 (Qualifier)[7][9] | 0.05 | 25 |

| This compound | 442.2[5] | 334.3[5] | 0.05 | 15 |

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity according to the US FDA guidelines.[4][5]

Table 3: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1000 ng/mL[7][9] |

| Correlation Coefficient (r²) | > 0.99[5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7][9] |

| Intra-day Precision (%CV) | 1.6 - 10.9%[7][9] |

| Inter-day Precision (%CV) | 0.8 - 13.3%[7][9] |

| Accuracy (% Bias) | -5.7% to 14.6%[7][9] |

| Extraction Recovery | > 85% |

Visualizations

Caption: Experimental workflow for Ertugliflozin quantification.

Caption: Mechanism of action of Ertugliflozin.

Conclusion

The described UPLC-MS/MS method is rapid, sensitive, and specific for the quantification of Ertugliflozin in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The validation results demonstrate that the method is reliable and meets the regulatory requirements for bioanalytical method validation.

References

- 1. jptcp.com [jptcp.com]

- 2. ajprd.com [ajprd.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Ertugliflozin in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Ertugliflozin in human urine for quantitative analysis. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are based on established bioanalytical techniques.

Introduction

Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] Accurate and reliable quantification of Ertugliflozin in biological matrices such as urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[2] Sample preparation is a critical step to remove endogenous interferences and concentrate the analyte of interest prior to analysis by techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] This document outlines three common and effective sample preparation techniques for the analysis of Ertugliflozin in urine.

Quantitative Data Summary

The selection of a sample preparation method often depends on the desired analytical performance. The following table summarizes typical performance characteristics for the analysis of Ertugliflozin and other SGLT2 inhibitors in biological matrices.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte | Ertugliflozin (in plasma) | Dapagliflozin (in plasma) | Janagliflozin (in urine) |

| Recovery (%) | ~85-95% | 76.14 - 89.12%[3] | Consistent across concentration levels[4] |

| Matrix Effect | Potential for ion suppression | Generally cleaner than PPT | Minimal matrix effect |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in plasma)[5] | 10 µg/mL (in plasma)[3] | 5 ng/mL (in urine)[4] |

| Linearity Range | 1–500 ng/mL (in plasma)[5] | 10 to 50 µg/mL (in plasma)[3] | 5-1000 ng/mL (in urine)[4] |

| Precision (%CV) | <15% | 0.77 to 7.20%[3] | Not explicitly stated |

| Accuracy (%) | Within ±15% | >96%[3] | Not explicitly stated |

Note: Data for Ertugliflozin in urine is limited in publicly available literature. The data presented for LLE and SPE are for other SGLT2 inhibitors and serve as a reference for expected performance.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples.[6] Acetonitrile is a common precipitating agent used for the analysis of Ertugliflozin in plasma and can be adapted for urine samples.[7][8]

Protocol: Acetonitrile Precipitation

-

Sample Aliquoting: Transfer 100 µL of urine sample into a clean microcentrifuge tube.

-

Internal Standard Addition: Add an appropriate volume of the internal standard (IS) working solution (e.g., Ertugliflozin-d5) to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the urine sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3] This method generally results in a cleaner extract compared to PPT.

Protocol: Methyl Tert-Butyl Ether (MTBE) Extraction

-

Sample Aliquoting: Transfer 500 µL of urine sample into a clean glass test tube.

-

Internal Standard Addition: Add the internal standard working solution.

-

pH Adjustment (Optional): Adjust the pH of the urine sample as needed to optimize the extraction of Ertugliflozin (e.g., to a neutral or slightly basic pH).

-

Extraction Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).

-

Mixing: Vortex the mixture for 5 minutes.

-

Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample.[9] It can provide very clean extracts and the ability to concentrate the analyte. For a compound like Ertugliflozin, a mixed-mode or polymeric reversed-phase sorbent could be effective.

Protocol: Mixed-Mode Cation Exchange SPE

-

Sample Pre-treatment: To 500 µL of urine, add 500 µL of 2% phosphoric acid in water. Vortex to mix.

-

Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the sorbent to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, dropwise pace.

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

-

-

Elution: Elute Ertugliflozin from the sorbent with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

-

Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction Workflow

Conclusion

The choice of sample preparation technique for the analysis of Ertugliflozin in urine will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, which can be crucial for achieving low detection limits and minimizing matrix effects in LC-MS/MS analysis. The protocols provided here serve as a starting point for method development and should be optimized and validated for the specific analytical conditions and laboratory instrumentation.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. ajprd.com [ajprd.com]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Development of an HPLC-MS/MS method to determine janagliflozin in human plasma and urine: application in clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 7. researchgate.net [researchgate.net]

- 8. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Ertugliflozin-d5 in Pharmacokinetic Studies of Ertugliflozin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ertugliflozin-d5 as an internal standard in the pharmacokinetic analysis of Ertugliflozin. The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring accurate and reproducible quantification of Ertugliflozin in biological matrices.

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), approved for the treatment of type 2 diabetes mellitus.[1][2] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This compound minimizes variability introduced during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3]

Mechanism of Action of Ertugliflozin

Ertugliflozin selectively inhibits SGLT2 in the proximal renal tubules, which is responsible for the majority of glucose reabsorption from the glomerular filtrate. By blocking this transporter, Ertugliflozin reduces the reabsorption of glucose and lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[1][2] This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.

Mechanism of action of Ertugliflozin in the proximal renal tubule.

Experimental Protocols

A validated LC-MS/MS method for the quantification of Ertugliflozin in human plasma using this compound as an internal standard is detailed below.

Bioanalytical Method for Ertugliflozin in Human Plasma

This protocol is adapted from a validated method for the quantification of Ertugliflozin in human plasma.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of human plasma in a pre-labeled tube, add the internal standard solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of methyl tertiary butyl ether.

-

Vortex the sample for 10 minutes.

-

Centrifuge the sample at 4000 rpm for 5 minutes at 10°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 500 µL of the mobile phase.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | A high-performance liquid chromatography (HPLC) system |

| Column | Kromasil-C18 (100 x 4.6 mm, 5 µm) or equivalent[4] |

| Mobile Phase | Methanol and 10 mM ammonium formate buffer (80:20, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Autosampler Temp. | 4°C |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple ReactionMonitoring (MRM) Transitions | Ertugliflozin: m/z 437.4 → 329.2[4]This compound: m/z 442.2 → 334.3[4] |

| Gas Temperatures | Optimized for the specific instrument |

| Ion Spray Voltage | Optimized for the specific instrument |

4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters include:

-

Linearity: The method demonstrated linearity over a concentration range of 1–500 ng/mL for Ertugliflozin in human plasma, with a correlation coefficient (r²) of >0.99.[4]

-

Accuracy and Precision: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples and ±20% for the LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Ertugliflozin utilizing this compound as an internal standard.

Workflow for a pharmacokinetic study of Ertugliflozin.

Data Presentation

The following tables summarize pharmacokinetic parameters of Ertugliflozin from studies that utilized a deuterated internal standard for quantification.

Table 1: Pharmacokinetic Parameters of Ertugliflozin in Healthy Male Volunteers after a Single 15 mg Oral Dose [4]

| Parameter | Value |

| Cmax (ng/mL) | 288.28 |

| tmax (h) | 1.32 |

Table 2: Pharmacokinetic Parameters of Ertugliflozin in Healthy Japanese and Western Subjects after Single Ascending Doses [3]

| Dose | Population | Cmax (ng/mL) | tmax (h) | AUClast (ng·h/mL) | t1/2 (h) |

| 1 mg | Japanese | 26.6 | 1.00 | 185 | 13.6 |

| Western | 24.8 | 1.00 | 194 | 10.7 | |

| 5 mg | Japanese | 129 | 1.00 | 927 | 12.4 |

| Western | 133 | 1.50 | 930 | 10.7 | |

| 25 mg | Japanese | 473 | 1.00 | 3820 | 12.6 |

| Western | 591 | 1.00 | 4230 | 10.7 |

Data are presented as geometric means for Cmax and AUClast, median for tmax, and arithmetic mean for t1/2.

Table 3: Pharmacokinetic Parameters of Ertugliflozin in Healthy Chinese Subjects after Single and Multiple Doses [2]

| Dose | Day | Condition | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| 5 mg | 1 | Fasted | 134.4 | 1.0 | 599.3 (AUCinf) | 11.9 |

| 11 | Fed | 115.1 | 4.0 | 733.5 (AUCτ,ss) | 11.2 | |

| 15 mg | 1 | Fasted | 338.4 | 1.0 | 1792.0 (AUCinf) | 9.5 |

| 11 | Fed | 268.0 | 2.0 | 2005.0 (AUCτ,ss) | 11.1 |

Data are presented as geometric means for Cmax and AUC, median for tmax, and arithmetic mean for t1/2. AUCinf for single dose and AUCτ,ss for multiple doses.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ertugliflozin in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, facilitating accurate and reproducible bioanalytical results. Adherence to validated methods and regulatory guidelines is essential for generating high-quality data for drug development and clinical applications.

References

- 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Properties of Single and Multiple Doses of Ertugliflozin, a Selective Inhibitor of SGLT2, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparation of a Calibration Curve for the Quantification of Ertugliflozin using Ertugliflozin-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction